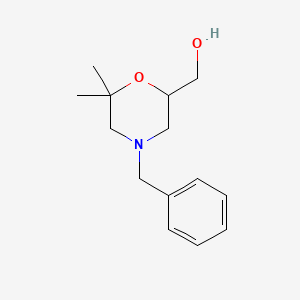

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

Description

Properties

IUPAC Name |

(4-benzyl-6,6-dimethylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNCXMQRTZZKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and benzyl bromide as the benzylating agent . The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: (4-Benzyl-6,6-dimethylmorpholin-2-YL)ketone.

Reduction: (4-Benzyl-6,6-dimethylmorpholin-2-YL)amine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₄H₂₁NO₂

- Molecular Weight : 235.33 g/mol

- CAS Numbers : Two distinct entries exist (1416445-20-9 and 1416440-60-2), likely corresponding to stereoisomers or sourcing discrepancies.

- Purity : ≥95% (HPLC).

The following analysis compares (4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol with structurally or functionally related compounds, emphasizing molecular features, purity, and predicted properties.

Structural Analogues

Physical and Predicted Properties

- Lipophilicity: The benzyl group in the target compound increases logP compared to non-benzylated morpholine derivatives (e.g., (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride), impacting membrane permeability.

- Collision Cross-Section (CCS) : For 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride , predicted CCS values range from 138.5–147.8 Ų (adduct-dependent). The target compound’s CCS is unreported but likely higher due to its larger molecular weight.

Functional Group Impact

- Methanol vs. Acetic Acid: The 2-methanol group in the target compound offers hydrogen-bonding capability without ionization, whereas the acetic acid derivative () ionizes at physiological pH, altering bioavailability.

- Benzyl Substituent: Enhances aromatic interactions in binding pockets compared to non-benzylated morpholines.

Biological Activity

Overview

(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is a morpholine derivative characterized by its unique substitution pattern, which imparts distinctive chemical and biological properties. With the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol, this compound has gained attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities.

Preparation Methods

The synthesis of (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of 4-benzylmorpholine with formaldehyde in the presence of reducing agents. This method allows for the formation of the desired compound while ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

The biological activity of (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is primarily attributed to its interaction with specific enzymes and biochemical pathways. Research indicates that it may act as an enzyme inhibitor or modulator , influencing various metabolic processes. Its structural characteristics allow it to engage with biomolecules, potentially leading to therapeutic effects that warrant further investigation in pharmacological contexts.

Enzyme Interaction Studies

Studies have explored the role of this compound in enzyme mechanism investigations, suggesting its potential as a biochemical probe. The compound's ability to influence enzyme activities could be pivotal in understanding metabolic pathways and developing new therapeutic strategies.

Case Studies and Research Findings

Recent research has highlighted the potential anticancer activity of morpholine derivatives, including (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol. For instance, compounds with similar structural motifs have shown significant biological activity against various cancer cell lines. The following table summarizes some key findings related to its biological activity:

| Study | Findings | Reference |

|---|---|---|

| Enzyme Inhibition Studies | Demonstrated inhibition of specific enzymes involved in metabolic pathways. | |

| Anticancer Activity | Exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. | |

| Pharmacological Investigations | Suggested use as a biochemical probe in drug development due to its structural properties. |

Comparison with Similar Compounds

(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol can be compared with other morpholine derivatives to highlight its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (S)-(4-Benzylmorpholine) | Lacks dimethyl substitution | Limited biological activity |

| (S)-(4-Benzyl-6-methylmorpholin-2-YL)methanol | One methyl group only | Moderate biological activity |

| (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol | Unique dimethyl substitution enhances activity | Significant enzyme inhibition and anticancer potential |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for (4-benzyl-6,6-dimethylmorpholin-2-yl)methanol, and what analytical methods validate its purity and structure?

- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, morpholine derivatives are often prepared by reacting benzyl halides with morpholine precursors under basic conditions (e.g., K₂CO₃ in DMF) . The methanol group may be introduced via reduction of a ketone intermediate using NaBH₄ or LiAlH₄ in methanol or THF .

- Characterization :

- 1H/13C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm for –CH₃), and the morpholine ring protons (δ 3.4–4.0 ppm for N–CH₂–O) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

- HPLC : Purity >95% is standard for research-grade material, with retention time matched against standards .

Q. How can researchers safely handle this compound in the laboratory?

- Safety protocols : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility .

- Waste disposal : Collect organic waste in halogen-resistant containers and consult institutional guidelines for hazardous chemical disposal .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the alcohol group .

Advanced Research Questions

Q. What strategies address low yield in the synthesis of this compound?

- Optimization :

- Temperature control : Excessive heat during benzylation can lead to side reactions (e.g., N-alkylation instead of O-alkylation). Maintain reactions at 60–80°C .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted benzyl halides or morpholine intermediates .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

- Troubleshooting :

- Solvent effects : Compare NMR data in CDCl₃ vs. DMSO-d6; polar solvents may shift alcohol proton signals (δ 1.5–2.0 ppm) .

- Stereochemical analysis : Use 2D NMR (COSY, NOESY) to confirm spatial arrangement of the benzyl and methyl groups on the morpholine ring .

- Reference databases : Cross-check with PubChem or NIST Chemistry WebBook for reported shifts .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- DFT studies : Calculate electron density maps (e.g., HOMO/LUMO) to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions with transition metals .

- Docking simulations : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the methanol group .

Q. How does steric hindrance from the 6,6-dimethyl groups impact derivatization of the morpholine ring?

- Experimental design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.